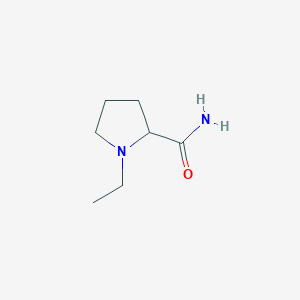

(S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide

説明

Overview of Pyrrolidinecarboxamide Derivatives in Academic Research

Pyrrolidinecarboxamide derivatives represent a significant class of heterocyclic compounds that are frequently investigated in academic and industrial research. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a common structural motif found in numerous natural products and synthetic molecules with diverse biological activities. researchgate.net The incorporation of a carboxamide functional group (-CONH2) further enhances the structural and functional diversity of these derivatives, allowing for a wide range of chemical modifications and biological interactions.

In recent years, research on pyrrolidinecarboxamide derivatives has expanded significantly, with studies exploring their potential in various therapeutic areas. For instance, novel series of these derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. nih.govnih.gov Some compounds have shown potent inhibitory effects on key cellular targets like EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2), suggesting their potential as anticancer agents. nih.gov Furthermore, certain sulphonamide pyrrolidine carboxamide derivatives have been investigated for their antiplasmodial and antioxidant properties, showing promise as potential candidates for antimalarial drug development. plos.orgresearchgate.net The versatility of the pyrrolidinecarboxamide scaffold allows medicinal chemists to design and synthesize libraries of compounds with tailored properties to target specific biological pathways. researchgate.netnih.gov

Significance of Chiral Amino Acid Derivatives in Synthetic Chemistry and Biological Studies

The chirality, or "handedness," of molecules plays a crucial role in biological systems. nih.gov Amino acids, the building blocks of proteins, exist predominantly in the L-configuration in nature. nih.govacs.org Chiral amino acid derivatives, which are molecules derived from these fundamental building blocks, are of immense importance in synthetic chemistry and biological studies. acs.org Their stereospecific nature dictates how they interact with other chiral molecules, such as proteins and enzymes, within a biological system. nih.govmdpi.com This specificity is fundamental to processes like molecular recognition and signal transduction. nih.gov

In synthetic chemistry, chiral amino acid derivatives serve as invaluable building blocks for the asymmetric synthesis of complex molecules. rsc.org They can be used to introduce specific stereocenters into a target molecule, which is often a critical step in the synthesis of pharmaceuticals and other bioactive compounds. rsc.orgacs.org The development of efficient methods for the synthesis of chiral α-substituted α-amino acid derivatives continues to be an active area of research, driven by their wide applicability. rsc.orgrsc.org

From a biological perspective, the study of chiral amino acid derivatives provides insights into the stereospecific requirements of biological processes. While L-amino acids are the norm, D-amino acids are also found in nature and have unique physiological roles. nih.govacs.org The investigation of both enantiomers of amino acid derivatives helps to elucidate the mechanisms of stereoselective enzymes and receptors. nih.gov

Historical Perspectives on the Synthesis and Research Utility of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide

The research utility of this compound and its analogs is closely tied to the broader applications of chiral pyrrolidine derivatives. These compounds have been explored as chiral ligands in asymmetric catalysis, where they can influence the stereochemical outcome of a chemical reaction. The specific stereochemistry of the pyrrolidine ring and the presence of the ethyl and carboxamide groups can create a unique chiral environment that facilitates the formation of a specific enantiomer of the product.

Structure

3D Structure

特性

IUPAC Name |

1-ethylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-9-5-3-4-6(9)7(8)10/h6H,2-5H2,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOASEHNECNLNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340719 | |

| Record name | 1-ethylpyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114812-34-9 | |

| Record name | 1-ethylpyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of S 1 Ethyl 2 Pyrrolidinecarboxamide

Established Synthetic Routes to (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide

The traditional synthesis of this compound is rooted in fundamental organic chemistry reactions, primarily involving the N-alkylation of a readily available chiral precursor.

Precursor Chemistry and Starting Materials

The most direct and established route for synthesizing this compound utilizes L-Prolinamide as the chiral starting material. L-Prolinamide itself can be prepared from the natural amino acid L-proline through methods such as esterification followed by ammonolysis. google.com

The synthesis proceeds via a standard nucleophilic substitution reaction. The key reagents in this process are:

(S)-2-Pyrrolidinecarboxamide (L-Prolinamide): The chiral scaffold providing the core pyrrolidine (B122466) ring and the carboxamide group, with the essential (S)-stereochemistry at the C2 position.

Bromoethane: The electrophilic source of the ethyl group.

Potassium carbonate (K₂CO₃): A mild inorganic base used to deprotonate the secondary amine of the pyrrolidine ring, activating it for nucleophilic attack. It also neutralizes the hydrobromic acid byproduct formed during the reaction.

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), which can solvate the ions and facilitate the reaction.

Reaction Scheme:

Reaction Mechanisms in Stereoselective Synthesis

The stereoselectivity of this synthesis is critical, and its success hinges on the fact that the reaction mechanism does not affect the chiral center at the C2 position of the pyrrolidine ring. The N-ethylation proceeds through an Sₙ2 (bimolecular nucleophilic substitution) mechanism.

The mechanism unfolds as follows:

Deprotonation: The base, potassium carbonate, removes the acidic proton from the secondary amine of the L-Prolinamide ring, creating a more nucleophilic amide anion.

Nucleophilic Attack: The resulting nucleophilic nitrogen atom attacks the electrophilic carbon atom of bromoethane.

Transition State: A trigonal bipyramidal transition state is formed.

Displacement: The bromide ion is displaced as a leaving group, forming the N-ethyl bond.

Crucially, all bond-forming and bond-breaking events occur at the nitrogen atom and the ethyl group. The stereogenic carbon (C2), which is adjacent to the nitrogen, is not directly involved in the reaction pathway. Therefore, its absolute configuration remains unchanged throughout the process, leading to the formation of the (S)-enantiomer of the product with high fidelity. This retention of configuration is a hallmark of such N-alkylation reactions on chiral α-amino acid derivatives. nih.gov

Novel Synthetic Approaches and Methodological Advancements

While the traditional alkyl halide method is robust, modern synthetic chemistry seeks more efficient, safer, and environmentally benign alternatives. Research has focused on chemo-enzymatic processes and advanced catalytic systems.

Chemo-enzymatic Synthesis Strategies

Chemo-enzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions. nih.govfrontiersin.org Enzymes can operate under mild conditions and often exhibit near-perfect stereoselectivity, making them highly attractive for chiral synthesis. nih.gov

For the synthesis of this compound, a hypothetical chemo-enzymatic approach could involve an enzyme capable of catalyzing the N-alkylation step. While specific literature detailing an enzymatic process for this exact transformation is not prominent, one could envision using a purified enzyme or a whole-cell system that recognizes L-Prolinamide and facilitates its reaction with an ethyl group donor. youtube.comresearchgate.net Such a process could offer advantages by potentially avoiding the use of alkyl halides and organic solvents. However, this remains a conceptual approach rather than an established methodology for this particular compound. nih.gov

Organocatalytic and Metal-Catalyzed Syntheses

More tangible advancements have been made in the realm of catalytic N-alkylation. These methods offer greener and more versatile routes to N-substituted amines and amides.

Metal-Catalyzed Synthesis: A significant development is the use of transition-metal catalysts (e.g., based on Ruthenium, Iron, Palladium) to perform reductive N-alkylation using alcohols instead of alkyl halides. nih.govrsc.org This "hydrogen-borrowing" or "catalytic transfer hydrogenation" strategy is highly atom-economical, with water being the only byproduct.

The general mechanism involves:

The metal catalyst temporarily oxidizes the alcohol (e.g., ethanol) to an aldehyde (acetaldehyde).

The aldehyde undergoes condensation with the amine (L-Prolinamide) to form an enamine or iminium intermediate.

The metal-hydride species, formed during the initial oxidation, then reduces the intermediate to afford the final N-ethylated product, this compound, and regenerates the catalyst.

This approach avoids the use of stoichiometric bases and produces less waste compared to traditional methods. rsc.org

Organocatalytic Synthesis: Organocatalysis, the use of small organic molecules to accelerate reactions, is a cornerstone of modern asymmetric synthesis. rsc.orgnih.govnih.gov While many studies focus on using proline derivatives as organocatalysts for other reactions, the principles can be applied to their synthesis. researchgate.net For instance, organocatalytic methods have been developed for the synthesis of various substituted pyrrolidines. mdpi.com A multi-component reaction, catalyzed by an organic molecule, could potentially be designed to construct the pyrrolidine ring and install the N-ethyl group in a single, highly controlled step, although specific applications for this simple amide are not widely reported. rsc.org

Chemical Modifications and Derivatization Strategies

The chemical reactivity of this compound is dictated by its two primary functional groups: the tertiary amine within the pyrrolidine ring and the primary carboxamide. These sites allow for a range of potential chemical modifications.

Reactions involving the Carboxamide Group:

Hydrolysis: The amide can be hydrolyzed back to the corresponding carboxylic acid, (S)-1-Ethyl-2-pyrrolidinecarboxylic acid, under acidic or basic conditions. This transformation would open pathways to further derivatives via the carboxylic acid functional group.

Reduction: The carboxamide can be reduced to the corresponding primary amine, (S)-2-(Aminomethyl)-1-ethylpyrrolidine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This product is a well-known chiral building block itself. google.com

Dehydration: Treatment with a strong dehydrating agent could convert the carboxamide into a nitrile, yielding (S)-1-Ethyl-2-pyrrolidinecarbonitrile.

Reactions involving the Tertiary Amine: The tertiary amine is a nucleophilic and basic center. It can react with electrophiles, such as alkyl halides, to form a quaternary ammonium (B1175870) salt. This would modify the electronic properties and solubility of the molecule.

These potential modifications highlight the utility of this compound as an intermediate for accessing a broader family of chiral pyrrolidine derivatives.

N-Alkylation and Acylation Reactions

The presence of a secondary amide in this compound offers a site for further functionalization through N-alkylation and N-acylation reactions. These transformations can introduce a wide range of substituents, thereby modifying the compound's physical, chemical, and biological properties.

N-Alkylation:

Direct N-alkylation of the amide nitrogen in this compound can be challenging due to the lower nucleophilicity of the amide nitrogen compared to the pyrrolidine nitrogen. However, under specific conditions, selective N-alkylation can be achieved. A general approach for the N-alkylation of amides involves the use of a strong base to deprotonate the amide, followed by reaction with an alkyl halide.

A pertinent example, although on a related system of unprotected amino acids, demonstrates the feasibility of direct N-alkylation of the amino group using alcohols as alkylating agents, a process catalyzed by transition metals. This "borrowing hydrogen" strategy involves the catalytic dehydrogenation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by catalytic hydrogenation of the imine to the N-alkylated product. nih.gov While not directly reported for the amide nitrogen of this compound, this methodology highlights a potential pathway for its N-alkylation under catalytic conditions.

| Reagent/Catalyst | Substrate Scope | Conditions | Product | Reference |

| Alcohol, Cat 1 (Iridium catalyst) | Unprotected amino acids | 90°C, neat alcohol | N-alkylated amino acid | nih.gov |

| Alkyl Halide, Strong Base (e.g., NaH) | General amides | Anhydrous solvent (e.g., THF, DMF) | N-alkylated amide | General Knowledge |

N-Acylation:

N-acylation of the amide nitrogen is a more common transformation. This can be accomplished using various acylating agents such as acid chlorides, anhydrides, or by coupling with carboxylic acids using a coupling agent. For instance, the N-acylation of amines using esters as the acyl source can be catalyzed by acetic acid, providing a simple and efficient method. nih.gov This approach could potentially be adapted for the N-acylation of this compound. The synthesis of N-acyl amino acids, which are structurally related, often proceeds in good yields without a catalyst when using highly reactive acylating agents. tubitak.gov.trtubitak.gov.tr

| Acylating Agent | Catalyst/Coupling Agent | Conditions | Product | Reference |

| Ester (e.g., ethyl acetate) | Acetic Acid (catalytic) | 80-120°C | N-acylated amide | nih.gov |

| Acid Chloride/Anhydride | None or Base (e.g., Pyridine) | Varies | N-acylated amide | tubitak.gov.trtubitak.gov.tr |

| Carboxylic Acid | Carbodiimide (e.g., DCC, EDCI) | Room Temperature | N-acylated amide | General Knowledge |

Functionalization of the Pyrrolidine Ring

The pyrrolidine ring of this compound possesses C-H bonds that can be selectively functionalized, leading to the introduction of new substituents and the creation of additional stereocenters. Modern synthetic methods, particularly transition metal-catalyzed C-H activation, have enabled the direct functionalization of otherwise unreactive C-H bonds.

The regioselectivity of these reactions is often controlled by directing groups, which position the metal catalyst in proximity to a specific C-H bond. The carboxamide group in this compound can act as a directing group, facilitating functionalization at the C5 position. However, more sophisticated directing groups can be installed to achieve functionalization at other positions of the pyrrolidine ring.

For instance, palladium-catalyzed C-H arylation of pyrrolidines bearing an aminoquinoline directing group at the C3 position has been shown to proceed with high regio- and stereoselectivity at the C4 position. acs.org This strategy allows for the synthesis of cis-3,4-disubstituted pyrrolidines. Similarly, palladium-catalyzed C-H alkenylation of aliphatic amines can lead to the formation of functionalized pyrrolidines through a 5-membered-ring cyclopalladation pathway. nih.gov

Copper-catalyzed intramolecular C-H amination of N-fluoro amides provides another route to functionalized pyrrolidines, proceeding through a proposed Cu(I)/Cu(II) catalytic cycle. nih.gov These advanced methodologies offer powerful tools for the diastereoselective functionalization of the pyrrolidine ring, enabling the synthesis of a diverse range of substituted derivatives.

| Reaction Type | Catalyst | Directing Group | Position Functionalized | Product | Reference |

| C-H Arylation | Pd(OAc)₂ | Aminoquinoline (at C3) | C4 | cis-4-Aryl-pyrrolidine | acs.org |

| C-H Alkenylation | Pd(OAc)₂ | Amino acid-derived ligand | C5 | Functionalized pyrrolidine | nih.gov |

| C-H Amination | [Tpⁱᵖʳ²Cu(NCMe)] | N-Fluoro amide | C5 | Pyrrolidine | nih.gov |

Formation of Complex Organic Structures

This compound is a valuable chiral precursor for the synthesis of more complex organic structures, particularly bicyclic and polycyclic frameworks that are of interest in medicinal chemistry. The inherent chirality and the multiple reactive sites of the molecule can be exploited to construct intricate molecular architectures with high stereocontrol.

The synthesis of bicyclic proline derivatives often involves intramolecular cyclization reactions. For example, the synthesis of [3.3.0] bicyclic proline analogues can be achieved through reductive amination to form the second ring. nih.gov The formation of bicyclic prolines significantly constrains the conformation of the pyrrolidine ring. nih.gov

Furthermore, the pyrrolidine scaffold can serve as a template for the construction of more elaborate structures. For instance, the development of bicyclic[3.3.0]proline peptidyl α-ketoamides as potent protease inhibitors for SARS-CoV-2 highlights the utility of such constrained proline mimetics in drug discovery. nih.gov The synthesis of these complex molecules often involves a multi-step sequence starting from a functionalized proline derivative.

The diastereoselective synthesis of highly functionalized pyrrolidines through cascade reactions, such as an N-bromosuccinimide-induced aziridine (B145994) ring expansion, also demonstrates the versatility of pyrrolidine-based starting materials in generating molecular complexity. rsc.org These strategies underscore the importance of this compound and related compounds as foundational elements in the assembly of sophisticated and biologically relevant molecules.

| Target Structure | Key Synthetic Strategy | Starting Material (related to) | Reference |

| Bicyclic[3.3.0]proline | Intramolecular reductive amination | Functionalized proline | nih.gov |

| Bicyclic[3.3.0]proline peptidyl α-ketoamides | Multi-step synthesis, peptide coupling | Bicyclic proline derivatives | nih.gov |

| Functionalized Pyrrolidines | Aziridine ring expansion cascade | Cinnamylaziridine | rsc.org |

| (+)- and (−)-Pyrrolines | [3+2] Annulation | Allenoates and Imines | acs.org |

Chiral Properties and Asymmetric Applications of S 1 Ethyl 2 Pyrrolidinecarboxamide

Enantioselective Synthesis Utilizing (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide

The application of this compound and its derivatives in enantioselective synthesis is a growing area of interest, with its rigid pyrrolidine (B122466) scaffold providing a well-defined chiral environment for asymmetric transformations.

Role as a Chiral Auxiliary

This compound can function as a chiral auxiliary, a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The chiral auxiliary is then cleaved from the product, having fulfilled its role of inducing asymmetry. The pyrrolidine ring's conformational rigidity and the presence of the ethyl group and carboxamide moiety create a specific steric and electronic environment that can effectively shield one face of a reactive intermediate, such as an enolate, leading to a highly diastereoselective reaction.

While direct literature on the use of this compound as a chiral auxiliary is not abundant, the principle has been well-established with similar pyrrolidine-based auxiliaries. For instance, prolinol-derived amides have been successfully employed in the asymmetric alkylation of enolates. harvard.edu In a typical cycle, the chiral auxiliary is first attached to the substrate. The resulting chiral adduct is then subjected to a reaction, such as alkylation, where the auxiliary directs the approach of the incoming electrophile. Finally, the auxiliary is removed to yield the enantiomerically enriched product. The effectiveness of such auxiliaries is often demonstrated by the high diastereomeric excess (de) achieved in the key stereocontrol step. The use of trans-2,5-disubstituted pyrrolidines as chiral auxiliaries in the asymmetric alkylation of carboxyamide enolates has been shown to produce high chemical yields and stereoselectivity, often exceeding 95% de. frontiersin.orgelsevierpure.com

| Chiral Auxiliary Strategy | Key Features | Typical Outcome |

| Attachment of this compound to a prochiral substrate. | Formation of a diastereomeric intermediate. | Control of subsequent stereoselective transformations. |

| Asymmetric transformation (e.g., alkylation). | The chiral auxiliary blocks one face of the reactive intermediate. | High diastereoselectivity. |

| Cleavage of the chiral auxiliary. | Release of the enantiomerically enriched product and recovery of the auxiliary. | Enantiomerically pure or enriched product. |

Applications in Asymmetric Reduction of Prochiral Ketones

The development of chiral ligands for the catalytic asymmetric reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern organic synthesis. wikipedia.org this compound and its derivatives have the potential to serve as effective chiral ligands in these transformations. By coordinating to a metal center, the chiral ligand creates a chiral environment around the catalyst, which then preferentially reduces one enantiotopic face of the ketone.

A prominent example of this approach is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst derived from a chiral amino alcohol. wikipedia.orgmdpi.com While direct application of this compound in this context is not extensively documented, chiral ligands derived from similar amino acid precursors have demonstrated the ability to induce high enantioselectivity in the reduction of various prochiral ketones. nih.govresearchgate.net For example, chiral amino alcohols derived from proline have been widely used to prepare oxazaborolidine catalysts that afford chiral secondary alcohols with high enantiomeric excess (ee). mdpi.com The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand, the reducing agent (commonly borane), and the reaction conditions.

| Ketone Substrate | Chiral Ligand Type | Typical Enantiomeric Excess (ee) |

| Acetophenone | Proline-derived amino alcohols | >90% |

| Propiophenone | Valine-derived ligands | 85-95% |

| α-Tetralone | Oxazaborolidine catalysts | 80-90% |

Catalytic Roles in Stereoselective Reactions

Beyond its role as a stoichiometric chiral auxiliary, derivatives of this compound have emerged as potent organocatalysts for various stereoselective reactions. Organocatalysis, the use of small organic molecules to catalyze chemical transformations, offers a sustainable alternative to metal-based catalysts.

A notable example is the use of N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, a derivative of the title compound, as a highly effective catalyst for enantioselective and diastereoselective aldol (B89426) reactions. nih.gov This catalyst has been shown to be effective at low catalyst loadings and can be used in nonpolar organic solvents or even under neat conditions, which is advantageous for industrial applications. nih.gov The sulfonamide moiety is believed to play a crucial role in the catalytic cycle, potentially through the formation of hydrogen bonds that help to organize the transition state and enhance stereoselectivity. nih.gov The aldol reaction, a fundamental carbon-carbon bond-forming reaction, yields β-hydroxy carbonyl compounds, which are versatile synthetic intermediates. The use of chiral pyrrolidine-based catalysts allows for the direct, asymmetric synthesis of these valuable products with high levels of stereocontrol. nih.govemorychem.science

| Reaction Type | Catalyst | Key Advantages | Stereoselectivity |

| Aldol Reaction | N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | Low catalyst loading, solvent-free conditions, high solubility in nonpolar solvents. | High enantio- and diastereoselectivity. nih.gov |

| Michael Addition | Diarylprolinol silyl (B83357) ethers | Broad substrate scope, mild reaction conditions. | Excellent enantioselectivity. |

| Mannich Reaction | Proline and its derivatives | Direct formation of β-amino carbonyl compounds. | High diastereo- and enantioselectivity. |

Chiral Resolution Methodologies Involving this compound

Chiral resolution is a crucial technique for obtaining enantiomerically pure compounds from a racemic mixture. This compound itself can be obtained through the resolution of its racemic form, and it can also be used as a resolving agent for other racemic compounds.

One of the most powerful techniques for chiral resolution is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). rsc.orgscilit.com This method relies on the differential interaction of the two enantiomers in a racemic mixture with the chiral environment of the CSP, leading to different retention times and, thus, their separation. For compounds like 1-ethyl-2-pyrrolidinecarboxamide, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov A validated chiral HPLC method has been developed for the enantiomeric separation of Levetiracetam, which is (S)-α-ethyl-2-oxo-pyrrolidine acetamide, a structurally related compound. This method successfully resolved the (R)- and (S)-enantiomers with high resolution. nih.gov

Enzymatic resolution is another powerful method. Lipases, for example, can exhibit high enantioselectivity in the acylation or hydrolysis of racemic alcohols or amines. In the case of a racemic mixture of 1-ethyl-2-pyrrolidinecarboxamide, a lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This approach has been successfully applied to the resolution of related pyrrolidine derivatives.

Stereochemical Investigations and Conformational Analysis

The stereochemical and conformational properties of this compound are fundamental to its function as a chiral entity in asymmetric synthesis. The five-membered pyrrolidine ring is not planar and exists in a puckered conformation. For N-acylpyrrolidine derivatives, two primary puckered conformations are possible: Cγ-endo (envelope conformation with the Cγ atom out of the plane on the same side as the carbonyl group) and Cγ-exo (envelope conformation with the Cγ atom on the opposite side). frontiersin.org Computational studies on related β-proline oligopeptides have shown that the Cγ-endo pucker is generally more stable. frontiersin.org

| Structural Feature | Conformational Aspects | Methods of Investigation |

| Pyrrolidine Ring | Cγ-endo and Cγ-exo puckering. | NMR Spectroscopy, X-ray Crystallography, Computational Modeling. frontiersin.orgnih.gov |

| Amide Bond | Cis and trans isomers due to restricted rotation. | NMR Spectroscopy, Computational Modeling. |

| N-Ethyl Group | Equatorial or axial orientation relative to the pyrrolidine ring. | NMR Spectroscopy, Computational Modeling. |

Molecular Interactions and Preclinical Biochemical Pathways

Investigation of Molecular Binding and Ligand-Receptor Interactions (in vitro models)

In vitro research has shed light on the potential binding interactions of pyrrolidine (B122466) carboxamides, a class of compounds to which (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide belongs. Studies have identified the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis as a key molecular target for this class of inhibitors. nih.govnih.gov InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.gov

The binding of pyrrolidine carboxamide inhibitors to InhA has been characterized as occurring at the substrate-binding site, adjacent to the NADH cofactor. nih.gov Docking studies and crystal structure analyses of related pyrrolidine carboxamide derivatives have revealed a conserved hydrogen-bonding pattern. nih.gov This network involves the oxygen atom of the pyrrolidine carbonyl group, the catalytic residue Tyr158 within the InhA active site, and the NAD+ cofactor. nih.gov The inhibitor molecule is further stabilized within a hydrophobic pocket formed by several residues, including Met155, Pro193, and Ile215. nih.gov

While these findings provide a detailed model for the interaction of the broader class of pyrrolidine carboxamides with InhA, specific binding affinity data for this compound remains to be fully elucidated. The potency of InhA inhibition by different pyrrolidine carboxamides is influenced by the nature of the substituents on the pyrrolidine ring. nih.gov

Table 1: Key Molecular Interactions of Pyrrolidine Carboxamide Analogs with InhA

| Interacting Moiety of Inhibitor | Interacting Residue/Molecule in InhA | Type of Interaction |

| Pyrrolidine Carbonyl Oxygen | Tyr158 | Hydrogen Bond |

| Pyrrolidine Carbonyl Oxygen | NAD+ Cofactor | Hydrogen Bond |

| Substituents on Pyrrolidine Ring | Met155, Pro193, Ile215 | Hydrophobic Interactions |

Enzymatic and Non-Enzymatic Biotransformations

Currently, there is no publicly available scientific literature detailing the specific enzymatic or non-enzymatic biotransformation pathways of this compound. Further research is required to understand its metabolic fate in biological systems.

Mechanistic Studies of Biological Activities (preclinical, in vitro)

The biological activities of this compound are intrinsically linked to its molecular interactions. As an amino acid derivative, its potential effects are viewed within the broader context of cellular metabolism and protein interactions.

Interactions with Biomolecules (e.g., proteins)

The primary documented interaction of the pyrrolidine carboxamide class is with the enzyme InhA. nih.govnih.gov This interaction is highly specific and forms the basis of their potential as inhibitors of mycobacterial growth. Beyond this, the potential for this compound to interact with other proteins is an area for further investigation. The structural similarity to proline suggests that it could potentially interact with proline-dependent enzymes or protein domains that recognize proline, but this remains speculative without direct experimental evidence.

Role as an Amino Acid Derivative in Broader Biochemical Contexts

This compound is classified as a proline derivative. ebi.ac.uk Proline is a unique proteinogenic amino acid with a cyclic structure that plays a crucial role in primary metabolism. nih.gov Proline and its derivatives are involved in a variety of physiological processes. nih.gov In plants, for example, proline metabolism is linked to nitrogen uptake and storage. nih.gov In the central nervous system, L-proline can act as a neuromodulator. nih.gov As a derivative, this compound may participate in or modulate pathways involving proline, but its specific role in these broader biochemical contexts has yet to be defined.

Derivatives and Structure Activity Relationship Sar Studies of S 1 Ethyl 2 Pyrrolidinecarboxamide

Synthesis and Characterization of Novel (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide Derivatives

The generation of novel derivatives of this compound has been a focal point of research, with synthetic strategies tailored to introduce a wide array of functional groups and structural motifs.

Pyrrolidine-Based Derivatives

Modifications to the pyrrolidine (B122466) ring are crucial for exploring the chemical space around the core scaffold. These modifications often involve the introduction of substituents or the alteration of the ring's stereochemistry to influence binding affinity and selectivity. While specific examples directly pertaining to this compound are not extensively detailed in the provided results, the general principles of pyrrolidine derivatization are well-established. For instance, a general method for producing pyrrolidine derivatives involves the incubation of a 5-oxo-pyrrolidine-2-carboxylic acid derivative with an N-substituted diamine. google.com

Amide Derivatives

The amide linkage in this compound is a prime target for derivatization, allowing for the introduction of diverse substituents that can modulate the compound's physicochemical properties and biological activity. A common synthetic approach involves the coupling of a pyrrolidine carboxylic acid core with various amines using peptide coupling reagents. For example, the use of reagents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 4-dimethylaminopyridine (B28879) (DMAP) or the oxalyl chloride method have been successful in synthesizing amide derivatives. nih.gov Another study details the synthesis of new sulphonamide pyrolidine carboxamide derivatives by reacting 2-(4-methylphenylsulfonamido)propanoic acid with 2-amino-N-substitutedphenylpropanamide using EDC.HCl and HOBT in the presence of DIPEA. nih.gov

A variety of amide derivatives have been synthesized and characterized. For example, the reaction of (rac)-2-(aminomethyl)-1-ethylpyrrolidine with aryl sulfonyl chlorides or benzoyl chlorides yields the corresponding benzenesulfonamides and benzamides. researchgate.net

Table 1: Synthesis of Amide Derivatives

| Reactants | Coupling Reagents | Product |

|---|---|---|

| 2-(4-methylphenylsulfonamido)propanoic acid, 2-amino-N-substitutedphenylpropanamide | EDC.HCl, HOBT, DIPEA | Sulphonamide pyrolidine carboxamide derivatives nih.gov |

| (rac)-2-(aminomethyl)-1-ethylpyrrolidine, aryl sulfonyl chloride | Pyridine | Benzenesulfonamide derivatives researchgate.net |

| (rac)-2-(aminomethyl)-1-ethylpyrrolidine, benzoyl chloride | Pyridine | Benzamide derivatives researchgate.net |

Heterocyclic Analogs

The incorporation of heterocyclic moieties into the structure of this compound can lead to derivatives with novel biological profiles. Research into heterocyclic analogs has shown promise in identifying potent enzyme inhibitors. For instance, a study focused on developing inhibitors for the polo-box domain of polo-like kinase 1 (Plk1) identified a new heterocyclic scaffold. nih.gov While not directly derived from this compound, this research highlights the strategy of using heterocyclic rings to create potent and selective inhibitors. nih.gov The synthesis of such analogs often involves multi-step reaction sequences to construct the desired heterocyclic systems.

Elucidation of Structure-Activity Relationships (SAR)

SAR studies are instrumental in understanding how chemical structure translates into biological or catalytic activity, guiding the rational design of more potent and selective compounds.

Impact of Substituent Modifications on Biological or Catalytic Activity

The modification of substituents on the pyrrolidine carboxamide scaffold has a profound impact on biological activity. In a study on pyrrolidine carboxamides as inhibitors of Mycobacterium tuberculosis InhA, it was found that substitutions on the phenyl ring (ring A) significantly influenced inhibitory potency. nih.gov

Key findings from this study include:

Meta-position substitution: Substitution at the meta-position of the phenyl ring was generally favorable. A 3-bromo substitution resulted in a 10-fold improvement in potency compared to the unsubstituted analog. nih.gov Similarly, 3-CF3 and 3-Cl substitutions also enhanced activity. nih.gov

Bulky substituents: The introduction of bulky polyaromatic moieties dramatically increased InhA inhibition, with some derivatives exhibiting submicromolar IC50 values. nih.gov For example, a 3-phenyl substituent led to a 25-fold increase in activity. nih.gov

Electron-withdrawing vs. electron-donating groups: The electronic nature of the substituents played a critical role. While some electron-withdrawing groups at the meta-position were beneficial, others, like a 3-NO2 group, did not improve activity. nih.gov In contrast, meta-substituents such as -OH, -OCH3, and -CONH2 resulted in inactive compounds. nih.gov

Table 2: SAR of Phenyl Ring Substitutions on InhA Inhibition

| Compound | Substituent | IC50 (µM) | Fold Improvement over s1 (IC50 10.66 µM) |

|---|---|---|---|

| s1 | Unsubstituted | 10.66 | 1 |

| s4 | 3-Br | 0.89 | ~12 |

| s6 | 3-CF3 | - | 3-6 |

| s11 | 3-Cl | - | 3-6 |

| d11 | 3,5-diCl | 0.39 | ~27 |

| p24 | 3-phenyl | 0.39 | ~27 |

Data adapted from a study on pyrrolidine carboxamide inhibitors of InhA. nih.gov

Conformational Effects on Molecular Recognition

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational changes upon binding, often described by the "induced-fit" model, can play a significant role in molecular recognition and specificity. arxiv.org

The flexibility of the pyrrolidine ring and the rotational freedom around the amide bond can allow derivatives of this compound to adopt different conformations to fit into a binding site. Studies have shown that a conformational mismatch between a ligand and its primary target can, counterintuitively, enhance the specificity of the recognition process, acting as a form of "conformational proofreading". arxiv.org

In the context of InhA inhibitors, molecular modeling studies have provided insights into the binding modes of pyrrolidine carboxamides. The superimposition of different inhibitors within the InhA active site revealed that they adopt similar binding modes, and that the enzyme can undergo conformational changes to accommodate bulky substituents, leading to enhanced binding interactions. nih.gov This highlights the importance of considering conformational flexibility in the design of new derivatives.

Advanced Research Applications and Future Directions

Integration in Chemical Biology Research

The unique structural features of (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide, including its chiral center and carboxamide group, make it an interesting candidate for exploration in chemical biology.

Development of Chemical Probes and Tools

The development of chemical probes is essential for understanding complex biological systems. While no specific probes based on this compound have been detailed in the literature, its scaffold could theoretically be functionalized to create such tools. A chemical probe incorporating this moiety would require careful design to ensure high potency and selectivity for its intended biological target.

Potential in Materials Science Research (e.g., polymers, functional materials)

The application of pyrrolidine-containing compounds in materials science is an emerging area. Although no studies have specifically reported the use of this compound in polymer or functional material synthesis, its structure suggests potential avenues for investigation. The secondary amine within the pyrrolidine (B122466) ring, after potential modification, could serve as a monomeric unit in polymerization reactions. The chirality of the molecule could also be exploited to create polymers with specific stereochemical properties.

Computational Chemistry and Modeling Studies

Computational studies are powerful tools for predicting the behavior and properties of molecules. While specific computational studies on this compound are not found in the reviewed literature, the methodologies for such investigations are well-established.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could provide insights into the conformational dynamics and intermolecular interactions of this compound. Such simulations are instrumental in drug discovery and materials science to understand how a molecule interacts with its environment, such as a protein binding site or a polymer matrix. A typical MD simulation would involve defining a force field for the molecule, solvating it in a suitable medium, and simulating its movements over time.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. These calculations can provide valuable data on parameters like molecular orbital energies, charge distribution, and vibrational frequencies, which are fundamental to understanding the molecule's chemical behavior.

Emerging Research Frontiers for this compound

This compound, widely known as Levetiracetam, is an established antiepileptic drug (AED) with a unique mechanism of action, primarily involving the binding to synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release. wikipedia.orglitfl.com While its efficacy in seizure management is well-documented, ongoing research is continually uncovering novel therapeutic avenues for this compound, extending its potential applications far beyond epilepsy. nih.govnih.gov These emerging frontiers of research are focused on leveraging its neuroprotective, anti-inflammatory, and other unique pharmacological properties.

Neuroprotection in Acute Brain Injury

A significant and promising area of advanced research is the neuroprotective potential of this compound in various forms of acute brain injury. Studies have suggested that the compound may offer protective benefits in conditions such as traumatic brain injury (TBI), stroke, and intracranial hemorrhage. frontiersin.orgnih.govnih.gov

In experimental models of TBI, treatment with this compound has demonstrated significant neuroprotection and improvements in motor and memory performance. frontiersin.org For instance, in murine models of closed head injury and subarachnoid hemorrhage, the compound has been shown to be neuroprotective. frontiersin.org Similarly, in the context of stroke, research suggests it is a useful alternative for preventing post-stroke seizures and may have a neuroprotective role in brain ischemia. frontiersin.orgresearchgate.net A study on intracerebral hemorrhage (ICH) models found that the compound attenuated neuronal injury, cerebral edema, and neurological deficits. nih.gov

| Preclinical Study: Neuroprotective Effects | Model | Key Findings |

| Traumatic Brain Injury | Animal Models | Showed significant neuroprotection and improvements in motor and memory performance. frontiersin.org |

| Stroke | Animal Models | Found to be a useful alternative for preventing post-stroke seizures with potential neuroprotective effects in brain ischemia. frontiersin.orgresearchgate.net |

| Intracranial Hemorrhage | in vivo and in vitro models | Attenuated neuronal injury, cerebral edema, and neurological deficits. nih.gov |

Anti-inflammatory Properties in the Central Nervous System

Another burgeoning research frontier is the investigation of the anti-inflammatory effects of this compound, particularly within the central nervous system. Neuroinflammation is a key component in the pathogenesis of epilepsy and other neurological disorders. nih.gov

Research has indicated that this compound can modulate inflammatory responses. For example, it has been shown to restore impaired astrocyte membrane resting potentials and promote the expression of transforming growth factor-beta 1 (TGF-β1) in inflammatory conditions. nih.gov Some studies suggest that its anti-inflammatory effects are mediated via the regulation of cytokines like interleukin-1β (IL-1β). nih.gov A meta-analysis of studies in children with epilepsy demonstrated that the compound decreased serum levels of C-reactive protein (CRP), a marker of inflammation. frontiersin.org These findings suggest a potential therapeutic role in neuroinflammatory conditions beyond its primary anticonvulsant activity.

Potential Applications in Oncology

Emerging research has pointed towards a potential role for this compound in oncology, specifically in the treatment of brain tumors. Seizures are a common complication for patients with brain tumors, and this compound is often used for their management due to its favorable side-effect profile and lack of significant drug interactions with chemotherapy agents. researchgate.netnih.gov

| Oncology Research Findings | Cancer Type | Observed Effect |

| Glioblastoma | Human | Potential to increase the sensitivity of tumors to temozolomide. researchgate.netnih.gov |

| High-Grade Gliomas | Human | May enhance p53-mediated inhibition of MGMT expression, sensitizing tumors to temozolomide. nih.gov |

| Glioblastoma | Human (Meta-analysis) | Associated with longer overall and progression-free survival when administered perioperatively. mdpi.com |

Exploration in Psychiatric and Other Neurological Disorders

There is preliminary but growing evidence for the efficacy of this compound in a range of psychiatric and other neurological disorders. Its unique mechanism of action has prompted investigations into its potential benefits for conditions beyond epilepsy. oup.comresearchgate.net

Open-label trials and case studies have suggested positive outcomes in the treatment of anxiety disorders, panic disorder, and mood and bipolar disorders. psychiatrist.com There is also some evidence for its use in managing Tourette's syndrome and tardive dyskinesia. psychiatrist.com However, it is important to note that behavioral and psychiatric side effects can also occur, and these are more common in patients with a pre-existing history of psychiatric problems. oup.comneurology.org Further research from larger, controlled trials is needed to fully establish the benefit-risk profile of this compound in these conditions. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide?

- Methodological Answer : The compound can be synthesized via acylation of pyrrolidine-2-carboxamide derivatives. For example, 1-acyl-N-substituted pyrrolidine-2-carboxamides are synthesized by reacting pyrrolidine-2-carboxamide with acyl chlorides in anhydrous conditions under nitrogen. Chiral purity is maintained using (S)-configured starting materials and enantioselective catalysts. Intermediate steps, such as protecting group strategies (e.g., benzyl or trityl groups), are critical to prevent racemization .

Q. How is the enantiomeric purity of this compound verified?

- Methodological Answer : Enantiomeric purity is assessed using chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol. Complementary techniques include polarimetry to measure optical rotation and circular dichroism (CD) spectroscopy. Nuclear Overhauser Effect (NOE) NMR experiments can confirm stereochemistry by analyzing spatial proton-proton interactions .

Q. What pharmacological targets have been investigated for this compound?

- Methodological Answer : Pyrrolidine-2-carboxamide derivatives, including this compound, have been studied as ligands for angiotensin II type 1 (AT1) receptors. Competitive binding assays using radiolabeled antagonists (e.g., [³H]Losartan) and HEK293 cells expressing recombinant AT1 receptors are standard. IC₅₀ values are calculated to compare affinity across structural analogs .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.

- Storage : Keep in sealed containers under inert gas (argon/nitrogen) at 2–8°C. Avoid prolonged storage due to potential degradation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid dust generation .

Advanced Research Questions

Q. How can researchers design experiments to assess the impact of substituents on bioactivity?

- Methodological Answer :

Structural Variations : Introduce substituents at the pyrrolidine nitrogen (e.g., alkyl, aryl groups) or the carboxamide moiety (e.g., fluorinated or methyl groups).

Assays : Perform dose-response curves in receptor-binding assays (AT1, DPP-IV) and functional assays (e.g., calcium flux for GPCR activity).

Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy and steric clashes. Compare with analogs like 1-pentanoyl-N-(tetrazol-5-yl)biphenylmethyl-pyrrolidine-2-carboxamide, which showed high AT1 affinity .

Q. How can contradictions in receptor-binding data between similar analogs be resolved?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., buffer pH, temperature) and receptor batch consistency.

- Orthogonal Assays : Confirm binding using surface plasmon resonance (SPR) and functional cAMP assays.

- Structural Analysis : Perform X-ray crystallography or cryo-EM of ligand-receptor complexes to identify conformational changes induced by substituents. For example, bulky groups may alter binding pocket accessibility .

Q. What strategies are effective for scaling up synthesis while maintaining chiral integrity?

- Methodological Answer :

- Catalyst Optimization : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for enantioselective synthesis.

- Process Controls : Monitor reaction progress via inline FTIR to detect intermediates. Implement crystallization-induced dynamic resolution (CIDR) to enrich enantiopurity.

- Quality Control : Use PAT (Process Analytical Technology) tools for real-time chiral HPLC monitoring .

Q. How does the compound’s stereochemistry influence its metabolic stability?

- Methodological Answer :

- In Vitro Models : Incubate (S)-(-) and (R)-(+) enantiomers with human liver microsomes (HLMs) and measure half-life via LC-MS.

- Enzyme Inhibition : Test CYP450 isoform selectivity (e.g., CYP3A4, CYP2D6) using fluorogenic substrates.

- Computational Prediction : Apply QSAR models to predict metabolic hotspots (e.g., α-carbon oxidation) based on stereoelectronic effects .

Key Research Findings

- Structural-Activity Relationship (SAR) : Ethyl substitution at the pyrrolidine nitrogen enhances AT1 affinity compared to methyl or propyl groups, likely due to optimal hydrophobic interactions .

- Degradation Risk : Prolonged storage (>6 months) leads to 5–10% racemization, necessitating periodic purity checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。